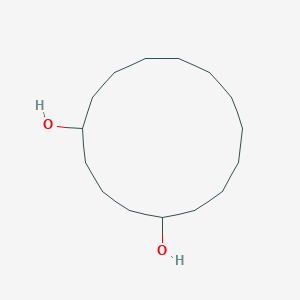
Cyclopentadecane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadecane-1,5-diol is an organic compound with the molecular formula C15H30O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentadecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentadecane-1,5-diol can be synthesized through the reduction of cyclopentadecane-1,5-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically involves dissolving the dione in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), and then adding the reducing agent slowly while maintaining the reaction temperature.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of cyclopentadecane-1,5-dione to the diol. The reaction is carried out under high pressure and temperature to ensure complete conversion and high yield .
Chemical Reactions Analysis
Types of Reactions
Cyclopentadecane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form cyclopentadecane-1,5-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can lead to the formation of cyclopentadecane.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Cyclopentadecane-1,5-dione.
Reduction: Cyclopentadecane.
Substitution: Cyclopentadecane derivatives with substituted functional groups.
Scientific Research Applications
Cyclopentadecane-1,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cyclopentadecane-1,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the diol can interact with enzymes and receptors, potentially modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Cyclopentadecane-1,5-diol can be compared with other similar compounds, such as:
Cyclopentadecane: Lacks the hydroxyl groups and has different chemical reactivity.
Cyclopentadecane-1,5-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different chemical properties and reactivity.
1,5-Pentanediol: A smaller diol with different applications and reactivity.
This compound is unique due to its larger ring structure and the presence of two hydroxyl groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
89328-34-7 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
cyclopentadecane-1,5-diol |
InChI |
InChI=1S/C15H30O2/c16-14-10-7-5-3-1-2-4-6-8-11-15(17)13-9-12-14/h14-17H,1-13H2 |
InChI Key |
RKCPMVMJZBWSMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCC(CCCC1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















